{4-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester
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Overview
Description
{4-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring, an amino acid derivative, and a carbamic acid ester, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester typically involves multiple steps. One common approach is to start with the cyclohexylamine, which undergoes a series of reactions to introduce the amino-propionyl group and the carbamic acid benzyl ester moiety. The reaction conditions often include the use of protecting groups, coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
{4-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and ester groups, using reagents like sodium hydride or alkyl halides
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or new substituents .
Scientific Research Applications
{4-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of {4-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as modulation of metabolic processes or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Phenethylamine: Another related compound with a simpler structure, often used as a precursor in organic synthesis.
Uniqueness
{4-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
benzyl N-[4-[[(2S)-2-aminopropanoyl]-methylamino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13(19)17(22)21(2)16-10-8-15(9-11-16)20-18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,19H2,1-2H3,(H,20,23)/t13-,15?,16?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINBASVFAXXUQH-JEYLPNPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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